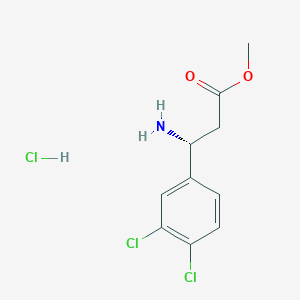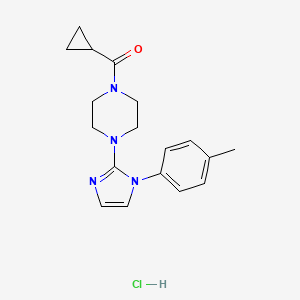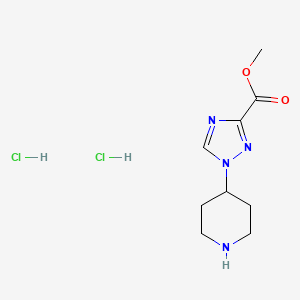
(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2097958-05-7. It has a molecular weight of 270.54 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ®-3-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Enantioselectivity and Biocatalysis
- Studies on improving the enantioselectivity of enzymes like Candida rugosa lipase have shown applications in kinetic resolutions, such as in the case of racemic methyl 2-(2,4-dichlorophenoxy)propionate, leading to high yield and enantiomeric excess of its hydrolysis products. This approach demonstrates the compound's potential in stereoselective synthesis and biocatalytic applications (Cipiciani, Cittadini, & Fringuelli, 1998).
Synthesis Techniques
- Efficient stereoselective synthesis methods have been developed for compounds similar in structure to (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, highlighting techniques that could be applied to its synthesis and modification for pharmaceutical applications (Zhong et al., 1999).
Crystal Structure and Molecular Interaction
- The crystal structure of related compounds has been elucidated, providing insights into the conformation and potential interactions of (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride in biological systems or as part of larger molecular assemblies (Gowda et al., 2009).
Herbicidal and Physiological Effects
- Investigation into the physiological effects of methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a compound with structural similarities, on plant systems suggests potential agricultural applications for (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, particularly in selective herbicide formulations (Shimabukuro et al., 1978).
Spectroscopic and Diffractometric Analysis
- Spectroscopic and diffractometric studies of polymorphic forms of related compounds can inform the physical and chemical characterization of (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, important for its development as a pharmaceutical ingredient (Vogt et al., 2013).
Corrosion Inhibition
- The study on Schiff bases derived from amino acids for corrosion inhibition on metal surfaces offers a unique application area for similar compounds, suggesting potential roles in material science and engineering (Vikneshvaran & Velmathi, 2017).
Drug Development and Biological Evaluation
- Research into Danshensu derivatives for anti-myocardial ischemia drug development demonstrates the therapeutic potential of structurally related compounds, including (R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, underscoring its relevance in medicinal chemistry (Dong, Wang, & Zhu, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
methyl (3R)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSFGWNYRSXFO-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)


![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2682601.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)
![2-[(Z)-2-[4-(diethoxymethyl)phenyl]ethenyl]pyrimidin-4-amine](/img/structure/B2682606.png)